molecular formula C9H8ClNS2 B14424543 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione CAS No. 83388-41-4

7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione

Cat. No.: B14424543
CAS No.: 83388-41-4
M. Wt: 229.8 g/mol
InChI Key: PTAQJSFSHLLBRY-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes involved in cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-one: Similar structure but with a ketone group instead of a thione group.

    7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfoxide: An oxidized form of the thione compound.

    7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfone: Another oxidized derivative with a sulfone group.

Uniqueness

The presence of the thione group in 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione imparts unique chemical reactivity compared to its ketone, sulfoxide, and sulfone analogs. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

CAS No.

83388-41-4

Molecular Formula

C9H8ClNS2

Molecular Weight

229.8 g/mol

IUPAC Name

7-chloro-1-methyl-2H-3,1-benzothiazine-4-thione

InChI

InChI=1S/C9H8ClNS2/c1-11-5-13-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3

InChI Key

PTAQJSFSHLLBRY-UHFFFAOYSA-N

Canonical SMILES

CN1CSC(=S)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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